molecular formula C19H17FN2O2S B2950933 3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine CAS No. 872688-78-3

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine

カタログ番号 B2950933
CAS番号: 872688-78-3
分子量: 356.42
InChIキー: BCMGOKGEPVEBFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine, commonly known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of pyridazine-based compounds and has been found to exhibit promising pharmacological properties.

作用機序

The mechanism of action of DFP-10825 involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. DFP-10825 binds to the ATP-binding site of mTOR and inhibits its activity, leading to the downregulation of downstream targets such as p70S6K and 4E-BP1. This results in the inhibition of protein synthesis and cell growth, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. DFP-10825 has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. In addition, DFP-10825 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

実験室実験の利点と制限

DFP-10825 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. DFP-10825 has also been found to exhibit high potency and selectivity against cancer cells, making it a promising candidate for further development. However, DFP-10825 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, the mechanism of action of DFP-10825 is not fully understood, which can make it challenging to design experiments to study its effects.

将来の方向性

DFP-10825 has shown promising results in preclinical studies, and there is a need for further research to explore its potential as a therapeutic agent. Some future directions for research on DFP-10825 include:
1. Clinical trials to evaluate the safety and efficacy of DFP-10825 in cancer patients.
2. Studies to investigate the pharmacokinetics and pharmacodynamics of DFP-10825 in vivo.
3. Development of new formulations to improve the solubility and bioavailability of DFP-10825.
4. Investigation of the mechanism of action of DFP-10825 to identify new targets for cancer therapy.
5. Screening of DFP-10825 against a wider range of cancer cell lines to identify its potential as a broad-spectrum anticancer agent.
Conclusion
DFP-10825 is a novel small molecule that has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, leading to the inhibition of cancer cell growth and proliferation. DFP-10825 has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on DFP-10825 is needed to explore its potential as a therapeutic agent for cancer treatment.

合成法

DFP-10825 is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl bromide to form an intermediate, which is then reacted with 2-chloropyridazine in the presence of a base to yield the final product. The synthesis method of DFP-10825 has been optimized to ensure high yield and purity of the compound.

科学的研究の応用

DFP-10825 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFP-10825 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

特性

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-23-17-9-5-14(11-18(17)24-2)16-8-10-19(22-21-16)25-12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMGOKGEPVEBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。